Valeraldehyde-O-pentafluorophenylmethyl-oxime Valeraldehyde-O-pentafluorophenylmethyl-oxime
Brand Name: Vulcanchem
CAS No.: 932710-56-0
VCID: VC7228886
InChI: InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
SMILES: CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C12H12F5NO
Molecular Weight: 281.226

Valeraldehyde-O-pentafluorophenylmethyl-oxime

CAS No.: 932710-56-0

Cat. No.: VC7228886

Molecular Formula: C12H12F5NO

Molecular Weight: 281.226

* For research use only. Not for human or veterinary use.

Valeraldehyde-O-pentafluorophenylmethyl-oxime - 932710-56-0

Specification

CAS No. 932710-56-0
Molecular Formula C12H12F5NO
Molecular Weight 281.226
IUPAC Name (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
Standard InChI InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
Standard InChI Key CQVUQQBKUBLHIZ-BLLMUTORSA-N
SMILES CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

Valeraldehyde-O-pentafluorophenylmethyl-oxime is systematically named (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine according to IUPAC rules . The E-configuration denotes the spatial arrangement of the oxime group (-N=O), where the hydroxylamine oxygen and the pentyl chain reside on opposite sides of the C=N double bond.

Molecular Formula and Weight

The compound has the molecular formula C₁₂H₁₂F₅NO, yielding a molecular weight of 281.22 g/mol . Its stoichiometric composition reflects the integration of a five-carbon aliphatic chain (from valeraldehyde) with a perfluorinated benzyl group.

Synonyms and Registry Numbers

Common synonyms include:

  • Pentanal O-2,3,4,5,6-PFBHA-oxime

  • Valeraldehyde O-2,3,4,5,6-PFBHA-oxime

  • SCHEMBL17218699

Key identifiers:

  • CAS Registry: 932710-56-0

  • EC Number: 689-596-7

  • PubChem CID: 9603564

Structural Characteristics

2D and 3D Molecular Architecture

The compound’s structure comprises two primary domains:

  • Pentyl-oxime moiety: A linear CH₃(CH₂)₃CH=N-O- group derived from valeraldehyde.

  • Pentafluorophenylmethyl group: A C₆F₅CH₂- unit attached to the oxime oxygen .

The SMILES notation CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F explicitly defines the connectivity and stereochemistry .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₂F₅NO
InChIKeyCQVUQQBKUBLHIZ-BLLMUTORSA-N
SMILESCCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
ConfigurationE-isomer

Mass Spectrometry

In positive ion mode, the [M+H]⁺ adduct appears at m/z 282.09118 with a predicted collision cross-section (CCS) of 170.2 Ų . The sodium adduct [M+Na]⁺ (m/z 304.07312, CCS 177.3 Ų) is prominent in electrospray ionization .

Nuclear Magnetic Resonance (NMR)

While explicit ¹H/¹³C NMR data are unavailable for this compound, analogous PFBHA derivatives exhibit characteristic signals:

  • ¹H NMR: δ 1.2–1.6 ppm (pentyl CH₂), δ 7.8 ppm (CH=N) .

  • ¹³C NMR: δ 145–155 ppm (C-F aromatic carbons), δ 150–160 ppm (imine carbon) .

Synthesis and Derivatization

Synthetic Pathway

The compound is synthesized via oxime formation between valeraldehyde (pentanal) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA):

CH3(CH2)3CHO+H2N-O-CH2C6F5CH3(CH2)3CH=N-O-CH2C6F5+H2O\text{CH}_3(\text{CH}_2)_3\text{CHO} + \text{H}_2\text{N-O-CH}_2\text{C}_6\text{F}_5 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{CH=N-O-CH}_2\text{C}_6\text{F}_5 + \text{H}_2\text{O}

Reaction conditions typically involve mild acid catalysis (e.g., pyridine/HCl) at 25–60°C .

Derivatization Applications

As a PFBHA derivative, this compound is used to analyze volatile carbonyls (e.g., aldehydes, ketones) via gas chromatography-mass spectrometry (GC-MS). Derivatization enhances volatility and detection sensitivity by introducing fluorine atoms, which improve electron-capture detector (ECD) response .

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺282.09118170.2
[M+Na]⁺304.07312177.3
[M+NH₄]⁺299.11772173.4
[M-H]⁻280.07662165.9

Source: PubChemLite

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing HF and NOₓ .

  • Hydrolytic Sensitivity: Stable in anhydrous organic solvents but hydrolyzes slowly in aqueous acid/alkali .

Analytical Applications

GC-MS Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds. In a validated method by Schmarr et al. (2008):

  • Column: ZB-Wax (30 m × 0.25 mm, 0.50 μm film)

  • Temperature Program: 35°C (5 min) → 250°C at 4°C/min

  • Detection: Ion-trap MS with electron ionization .

Derivatives elute with retention indices (RI) ~2126, enabling precise identification .

Environmental Monitoring

The compound’s fluorine content facilitates trace-level detection of aldehydes in air/water samples. Limits of detection (LOD) for analogous PFBHA derivatives range from 0.1–5 ng/L .

Hazard CodeDescriptionPercentage
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation100%
H413Harmful to aquatic life100%

Source: ECHA C&L Inventory

Precautionary Measures

  • P261: Avoid inhalation.

  • P264: Wash hands after handling.

  • P273: Avoid release to the environment .

Environmental Impact

As a per- and polyfluoroalkyl substance (PFAS), the compound’s strong C-F bonds confer environmental persistence. The H413 hazard code indicates potential long-term aquatic toxicity, necessitating stringent disposal protocols .

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